(2S)-2-amino-6-azidohexanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N4O2 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(2S)-2-amino-6-azidohexanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
HTFFMYRVHHNNBE-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N |
Synonyms |
azidonorleucine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 Amino 6 Azidohexanoic Acid
Stereoselective and Enantioselective Synthesis Strategies
Achieving the desired (S)-configuration at the α-carbon is the primary challenge in synthesizing this amino acid. The most common and effective strategy is to begin with a readily available chiral precursor, ensuring the stereocenter is already correctly established.
L-lysine serves as an ideal starting material from the chiral pool. nih.gov A key challenge in using L-lysine is the selective functionalization of the ε-amino group while the α-amino group is protected. One effective method involves the formation of a copper(II) complex with L-lysine, which selectively masks the α-amino and carboxyl groups. nih.gov This allows the ε-amino group to be protected, for instance with a tert-butoxycarbonyl (Boc) group. Following the release from the copper complex, the α-amino group can be protected with a different orthogonal group, such as fluorenylmethyloxycarbonyl (Fmoc). nih.gov With the amino groups differentially protected, the ε-amino group can be deprotected and converted to an azide (B81097). This final step is typically accomplished through a diazotransfer reaction, which transforms the primary amine into the desired azido (B1232118) group. nih.govcam.ac.uk
Alternative strategies can be employed starting from other chiral precursors. For example, a related lysine (B10760008) analogue has been synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid. researchgate.net The principles of stereocontrolled synthesis can also be guided by methods used for other complex amino acids, where stereocenters are constructed sequentially from a common chiral starting material like Garner's aldehyde. elsevierpure.com
Chemoenzymatic and De Novo Synthetic Routes for Research Grade Purity
Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to produce enantiomerically pure compounds. For (2S)-2-amino-6-azidohexanoic acid, two primary chemoenzymatic approaches are viable.
The first approach is the enzymatic resolution of a racemic mixture of 6-azidonorleucine. In this method, a racemic amino acid is treated with a D-amino acid oxidase. nih.gov This enzyme selectively oxidizes the D-enantiomer to the corresponding α-keto acid, leaving the desired L-enantiomer untouched and allowing for its separation and purification. nih.govnih.gov This method is highly effective for obtaining compounds with very high optical purity (>99%). nih.govnih.gov
A second, more elegant chemoenzymatic route involves the stereoselective reductive amination of a precursor, 2-keto-6-hydroxyhexanoic acid. nih.gov In a process developed for a similar molecule, an enzyme such as glutamate (B1630785) dehydrogenase from beef liver can catalyze the addition of an amino group to the α-keto acid with high stereoselectivity, directly forming the L-amino acid. nih.gov The terminal hydroxyl group can then be chemically converted to the azide. These enzymatic methods offer pathways to high optical purity under mild reaction conditions. nih.gov
De novo synthesis involves constructing the molecule from simple, achiral starting blocks. nih.gov Such a route for this compound would involve creating the carbon backbone and then introducing the functional groups and stereochemistry through asymmetric reactions, such as a Noyori reduction or other catalyzed processes to establish the chiral center. nih.gov
Optimization of Synthetic Yields and Purity for Biological Applications
The purity of this compound is critical for its use in biological systems, particularly in solid-phase peptide synthesis (SPPS), where impurities can terminate or create errors in the peptide chain. gyrosproteintechnologies.com Optimization focuses on the strategic use of protecting groups and efficient purification.
Protecting Groups: The choice of protecting groups for the α-amino and carboxyl functions is crucial. For applications in Fmoc-based SPPS, the α-amino group is protected as Fmoc-L-Lys(N₃)-OH. chempep.com The Fmoc group is stable during the synthesis but can be cleanly removed with a mild base like piperidine. chempep.com The azide group itself is robust and stable to the standard conditions of both Fmoc and Boc chemistry, including cleavage with trifluoroacetic acid (TFA) and piperidine. peptide.compeptide.com
Reaction and Purification: The diazotransfer reaction to form the azide must be optimized for high yield. The use of reagents like imidazole-1-sulfonyl azide hydrochloride is considered a safer and practical alternative for larger-scale reactions compared to other diazotransfer agents. cam.ac.uk Following synthesis, purification is paramount. While chromatography is effective, achieving the high purity (>95% or >98%) often required for biological assays may necessitate reversed-phase high-performance liquid chromatography (RP-HPLC). gyrosproteintechnologies.combaseclick.eu The optical purity can be verified using methods such as NMR analysis with chiral shift reagents. nih.gov
The required level of purity is dictated by the intended application. While medium purity (>80%) might suffice for generating polyclonal antibodies, quantitative biological assays and direct use in therapeutics demand much higher purity levels (>95% or >98%). gyrosproteintechnologies.com
Considerations for Laboratory Scale-Up and Production for Research
Transitioning the synthesis of this compound from a small, exploratory scale to a larger, research-grade production (gram-scale) introduces new challenges. Several synthetic routes have been successfully performed on a multigram scale. nih.gov
Safety and Reagent Choice: A primary concern is the use of azides, particularly sodium azide, which is toxic and potentially explosive. When scaling up, it is often preferable to use safer diazotransfer reagents like imidazole-1-sulfonyl azide, which is stable for long-term storage. cam.ac.uk
Efficiency and Purification: The efficiency of each step becomes more critical at a larger scale. A short, high-yielding route is essential. cam.ac.uk For example, a two-step synthesis from readily available Fmoc-protected glutamine has been reported for a similar azido amino acid, which requires no extra purification steps and can be done on a gram scale. cam.ac.uk At this scale, purification by crystallization is highly desirable as it is often more economical and less labor-intensive than chromatographic purification of large quantities. The final product should be of sufficient purity for direct use in applications like SPPS. cam.ac.uk
Data Tables
Table 1: Comparison of Synthetic Strategies for this compound and Related Compounds
| Strategy | Starting Material | Key Reaction Step(s) | Stereochemical Control | Reference(s) |
| Chiral Pool Synthesis | L-Lysine | Copper(II) complexation, orthogonal protection (Boc/Fmoc), diazotransfer. | Use of L-enantiomer starting material. | nih.gov |
| Chemoenzymatic Resolution | Racemic 6-azidonorleucine | D-Amino acid oxidase treatment to remove D-isomer. | Enzymatic selectivity for the D-enantiomer. | nih.govnih.gov |
| Chemoenzymatic Synthesis | 2-Keto-6-hydroxyhexanoic acid | Enzymatic reductive amination (e.g., with glutamate dehydrogenase), chemical conversion of -OH to -N₃. | Stereoselective enzyme-catalyzed amination. | nih.gov |
| Two-Step from Protected Amino Acid | Fmoc-L-glutamine (for related azidohomoalanine) | Hofmann rearrangement, diazotransfer with imidazole-1-sulfonyl azide. | Use of L-enantiomer starting material. | cam.ac.uk |
Bioorthogonal Reaction Chemistry Enabled by 2s 2 Amino 6 Azidohexanoic Acid
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Biological Systems
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a highly efficient and widely used bioorthogonal reaction. nih.govrsc.org It involves the reaction between an azide (B81097), such as the one present in (2S)-2-amino-6-azidohexanoic acid, and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. lumiprobe.com This reaction's reliability and specificity have made it invaluable for a range of applications, from labeling proteins for visualization to constructing complex biomolecular conjugates. rsc.orgmdpi.com
Ligand Design and Optimization for Biocompatibility
A significant challenge for the application of CuAAC in living systems is the potential toxicity of the copper(I) catalyst. To mitigate this, a variety of chelating ligands have been developed to stabilize the Cu(I) oxidation state, enhance reaction rates, and minimize cellular damage. nih.govnih.gov These ligands are crucial for making the CuAAC reaction biocompatible.
Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the first and most widely used ligands for this purpose. It effectively protects the copper ion, accelerating the cycloaddition and preventing unwanted side reactions. biosyn.com However, its low water solubility can be a limitation in some biological experiments. To address this, more water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) have been developed, allowing the reaction to be performed entirely in aqueous environments, which is highly advantageous for bioconjugation. interchim.fr The design of these ligands is critical for protecting biomolecules from damage that can be caused by reactive oxygen species generated in the presence of copper and a reducing agent like sodium ascorbate. rsc.orgresearchgate.net
| Ligand | Key Features | Primary Application Context |
| Tris-(benzyltriazolylmethyl)amine (TBTA) | - Significantly accelerates CuAAC- Stabilizes Cu(I) oxidation state | Organic solvents and water-containing mixtures |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | - High water solubility- Enables reaction in entirely aqueous media | Bioconjugation in aqueous buffers |
| Bathophenanthroline derivatives | - Optimized for bioconjugation- Can be oxygen sensitive | Specific bioconjugation protocols requiring careful handling |
Reaction Kinetics and Efficiency in Cellular and Proteomic Contexts
The efficiency of CuAAC in biological settings is dependent on several factors, including the concentrations of the reactants and the catalyst, as well as the cellular environment. When this compound is incorporated into proteins, the accessibility of the azide group can influence the reaction kinetics.
Studies have shown that with appropriate ligand design, CuAAC can proceed efficiently at low micromolar concentrations of reactants, making it suitable for labeling proteins that are often present in low abundance within cells. researchgate.net The reaction is generally fast, often reaching completion within an hour at room temperature. researchgate.net For proteomic applications, the high efficiency and specificity of CuAAC allow for the selective enrichment and identification of proteins that have incorporated this compound. This enables the study of protein synthesis, localization, and interaction networks in a time-dependent manner. The choice of buffer can also impact the reaction, with phosphate (B84403), carbonate, and HEPES buffers being compatible, while Tris buffer should be avoided due to its inhibitory interaction with copper. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Reactions
To circumvent the issue of copper toxicity entirely, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. rsc.org This reaction utilizes a strained alkyne, typically a cyclooctyne (B158145) derivative, which reacts spontaneously with an azide without the need for a metal catalyst. magtech.com.cn This catalyst-free approach has significantly expanded the scope of bioorthogonal chemistry, particularly for applications in living cells and whole organisms.
Development and Reactivity of Strained Alkyne Reagents
The driving force for SPAAC is the relief of ring strain in the cycloalkyne upon reaction with the azide. magtech.com.cn A variety of strained alkynes have been synthesized and evaluated to optimize the balance between reactivity and stability. Early examples include cyclooctynes, which demonstrated the feasibility of the catalyst-free approach.
Further developments have led to more reactive and stable strained alkynes. For instance, dibenzocyclooctynes (DIBO) and their derivatives have shown exceptionally fast reaction rates with azides. nih.gov The reactivity of these strained alkynes can be further tuned by introducing electron-withdrawing groups or by modifying the ring structure to increase strain. nih.govrsc.org For example, the incorporation of fluorine atoms can enhance the reactivity of the alkyne. nih.gov The development of these reagents has been guided by both experimental studies and computational models to predict and understand their reactivity. rsc.org
| Strained Alkyne | Key Features | Relative Reactivity |
| Cyclooctyne | - First generation strained alkyne | Moderate |
| Dibenzocyclooctynol (DIBO) | - Exceptionally fast reaction rates | High |
| Difluorinated Cyclooctynes | - Enhanced reactivity due to electron-withdrawing fluorine atoms | Very High |
| Bicyclononyne (BCN) | - Favorable balance of stability and reactivity | High |
Advantages for Live-Cell and In Vivo Research Applications
The primary advantage of SPAAC for biological research is its biocompatibility, as it eliminates the need for a toxic copper catalyst. rsc.org This makes it the preferred method for labeling and imaging biomolecules in living cells and whole organisms with minimal perturbation. researchgate.netnih.gov
The ability to perform reactions in a catalyst-free manner simplifies experimental procedures and avoids potential artifacts associated with copper. SPAAC has been successfully used for a wide range of applications, including the visualization of newly synthesized proteins, tracking of glycans, and the assembly of complex biomolecular structures within a cellular context. nih.govresearchgate.net While the reaction rates of SPAAC are generally slower than those of CuAAC, the development of highly reactive strained alkynes has made it a powerful and indispensable tool for in vivo bioorthogonal chemistry. frontiersin.org
Staudinger Ligation and its Bioorthogonal Derivatives
The Staudinger ligation is another seminal bioorthogonal reaction that utilizes an azide, such as the one in this compound, and a specifically engineered triarylphosphine. nih.govnih.gov This reaction, based on the classic Staudinger reaction, results in the formation of a stable amide bond. biosyn.com
The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular reaction with an ester trap incorporated into the phosphine (B1218219) reagent. wikipedia.org This elegant design prevents the hydrolysis of the aza-ylide, which would otherwise lead to the cleavage of the molecule. The Staudinger ligation was one of the first bioorthogonal reactions to be used in a biological setting and has been instrumental in the development of the field. nih.govwikipedia.org
While the original Staudinger ligation has been somewhat superseded by the faster click chemistry reactions for many applications, it remains a valuable tool, particularly in contexts where the introduction of a triazole ring is undesirable. acs.org Furthermore, "traceless" versions of the Staudinger ligation have been developed, where the phosphine oxide byproduct is cleaved from the final product, leaving behind a native amide bond. researchgate.netnih.gov This traceless variant is particularly useful for synthesizing proteins and peptides with native-like structures.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions with Tetrazines
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile. researchgate.net This reaction is characterized by its exceptionally fast kinetics, often orders of magnitude faster than other bioorthogonal reactions, and its ability to proceed without the need for a catalyst. researchgate.net The driving force of the reaction is the favorable interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. researchgate.net The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product. This irreversible nitrogen loss makes the reaction highly favorable and essentially unidirectional. researchgate.net
For this compound to be utilized in IEDDA chemistry, it must first be conjugated to a dienophile. This can be achieved by reacting the amino or carboxylic acid functionality of AHA with a molecule containing a strained alkene, such as a norbornene or trans-cyclooctene (B1233481) derivative. The resulting AHA-dienophile conjugate can then be incorporated into a peptide or protein, and its subsequent reaction with a tetrazine probe allows for specific labeling and detection.
The reactivity of the IEDDA ligation is highly tunable by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine lower its LUMO energy, increasing the reaction rate, while electron-donating groups on the dienophile raise its HOMO energy, also accelerating the reaction. researchgate.net Furthermore, the degree of ring strain in the dienophile plays a crucial role, with more strained systems exhibiting significantly faster kinetics. ru.nl
Detailed Research Findings
Research in the field has led to the development of a variety of tetrazine and dienophile pairs with a wide range of reaction rates, allowing for the selection of an appropriate system for a specific application. For instance, the reaction between a norbornene-functionalized molecule and a tetrazine is a well-established IEDDA ligation. rsc.orgnih.gov Studies have compared the efficiency of the tetrazine/norbornene IEDDA reaction with the more traditional azide/norbornene cycloaddition for the ligation of polymers, demonstrating that the IEDDA reaction proceeds cleanly and to full conversion in stoichiometric mixtures, highlighting its robustness. rsc.org
The choice of the dienophile is critical. While simple alkenes can participate in IEDDA reactions, strained alkenes such as trans-cyclooctenes (TCOs) exhibit significantly enhanced reactivity. ru.nl The development of increasingly strained dienophiles continues to push the boundaries of IEDDA reaction kinetics.
Below is a data table summarizing the kinetic data for representative IEDDA reactions between various tetrazines and dienophiles, which could be conjugated to this compound.
The development of methods for the synthesis of L-azidohomoalanine (AHA) has been crucial for its use in bioorthogonal chemistry. nih.gov Efficient synthetic routes have made this and related non-canonical amino acids more accessible for incorporation into proteins, enabling a wide range of labeling and protein engineering studies. nih.govnih.gov While direct functionalization of AHA with a dienophile is the most straightforward approach, another strategy involves the genetic encoding of tetrazine-containing amino acids into proteins. nih.gov These engineered proteins can then react with dienophile-modified molecules.
The versatility of the IEDDA reaction allows for its use in conjunction with other bioorthogonal reactions, such as SPAAC. This orthogonality enables dual-labeling experiments where a protein containing both an azide (from AHA) and a dienophile (from another modified amino acid) can be selectively reacted with an alkyne and a tetrazine probe, respectively.
Applications of 2s 2 Amino 6 Azidohexanoic Acid in Protein Research
Spatiotemporal Mapping of Protein Synthesis, Trafficking, and Turnover
The ability to track protein synthesis in real-time and in specific cellular locations is crucial for understanding how cells respond to their environment. (2S)-2-amino-6-azidohexanoic acid, through techniques like BONCAT and FUNCAT, provides an unparalleled window into these processes. rndsystems.comtocris.comgbiosciences.com By introducing the amino acid for a defined period (a "pulse"), researchers can label and subsequently identify proteins that are synthesized during that specific timeframe.
Research Findings:
Studies have successfully used L-azidohomoalanine (Aha) to label newly synthesized proteins in a variety of model organisms, including E. coli, C. elegans, tadpoles, and mice, as well as in various mammalian cell lines and primary cells. nih.gov This metabolic labeling approach has been shown to have minimal perturbation on the normal physiological processes of the cell. nih.gov
Quantitative proteomic strategies have been developed to enhance the power of this technique. For instance, combining BONCAT with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags like iTRAQ allows for the relative quantification of newly synthesized proteins between different experimental conditions. nih.gov A more recent development, termed Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ), utilizes a heavy isotope-labeled version of Aha for more direct and sensitive quantification of the nascent proteome. nih.gov
The dynamics of protein turnover, the balance between protein synthesis and degradation, can also be investigated. By performing a pulse-labeling with this compound followed by a "chase" with normal methionine, the rate of degradation of the labeled protein population can be monitored over time. proteomexchange.org This has been applied to study global protein degradation in mouse tissues, revealing that protein stability can vary significantly between different tissues and even between different organelles within a cell. proteomexchange.org
| Method | Description | Key Feature | Application Example |
| BONCAT-SILAC/iTRAQ | Combines BONCAT with traditional quantitative proteomic methods. | Allows for relative quantification of newly synthesized proteins between different samples. | Comparing the nascent proteome of cells under normal and stress conditions. nih.gov |
| HILAQ | Uses a heavy isotope-labeled version of Aha for quantification. | Provides a more direct and sensitive method for quantifying the nascent proteome. nih.gov | Quantifying newly synthesized proteins in response to drug treatment. nih.gov |
| Pulse-Chase | A pulse of Aha labeling is followed by a chase with unlabeled methionine. | Enables the measurement of protein degradation rates. | Studying the stability of proteins in different cellular compartments. proteomexchange.org |
Visualization and Localization of Proteins within Cellular Compartments
Understanding where proteins are synthesized and where they travel to within the cell is essential for elucidating their function. FUNCAT, which couples metabolic labeling with this compound to fluorescence microscopy, has been instrumental in visualizing these processes. nih.gov
Research Findings:
FUNCAT has been used to visualize newly synthesized proteins in specific subcellular compartments, such as the dendrites and soma of neurons. nih.gov This has provided direct evidence for local protein synthesis in these neuronal extensions, a process believed to be critical for learning and memory. By applying the amino acid analog locally to either the dendrite or the soma, researchers can monitor local changes in protein synthesis in response to specific stimuli. nih.gov
In one study, researchers used FUNCAT to visualize newly synthesized proteins in dissociated primary hippocampal neurons. nih.gov They were able to detect changes in protein synthesis and track the movement of newly synthesized membrane proteins. nih.gov Another study demonstrated the cell-type-specific labeling of proteins in Drosophila melanogaster by expressing a mutant methionyl-tRNA synthetase that specifically incorporates L-azidonorleucine (ANL) in targeted cells, such as neurons, glia, or muscle cells. lumiprobe.com This allowed for the visualization of newly synthesized proteins exclusively in the cell type of interest. lumiprobe.com
The technique has also been applied to track the proteome of transplanted human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes. nih.gov FUNCAT analysis confirmed the incorporation of ANL into the proteome of these cells both in co-culture and after transplantation into murine hearts, demonstrating the utility of this method for monitoring the fate of transplanted cells. nih.gov
Investigation of Protein-Protein and Protein-Ligand Interactions
Identifying the interaction partners of a protein is key to understanding its function in the context of cellular networks. While direct evidence of this compound being used to trap and identify protein-protein interactions is still emerging, the underlying bioorthogonal chemistry is a powerful tool for such investigations. The combination of BONCAT with other proteomic techniques holds great promise for mapping these interaction networks. gbiosciences.com
Research Findings:
The principle of using metabolic labeling to study protein interactions lies in the ability to isolate newly synthesized proteins and their binding partners. After labeling with an analog of this compound, cells can be lysed under conditions that preserve protein complexes. The labeled "bait" protein, along with its interacting "prey" proteins, can then be purified using the azide (B81097) handle. Subsequent mass spectrometry analysis can identify all the proteins in the complex. youtube.comyoutube.com
Subcellular fractionation can be combined with BONCAT to assess the spatiotemporal dynamics of protein-protein interaction networks within specific organelles or cellular compartments. gbiosciences.com This approach allows researchers to ask not only what proteins interact, but also where and when these interactions occur.
While not a direct application of this compound, a related approach involves the use of bifunctional amino acids that contain both a photoreactive crosslinking group and a bioorthogonal handle like an azide. These amino acids can be incorporated into a protein of interest. Upon exposure to UV light, the photoreactive group forms a covalent bond with nearby interacting proteins. The azide handle can then be used to enrich these crosslinked complexes for identification by mass spectrometry. This provides a powerful method for capturing transient and weak protein interactions in their native cellular environment.
Elucidation of Post-Translational Modifications and Proteoforms
Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation and dramatically expand the functional diversity of the proteome. researchgate.net Studying the dynamics of PTMs is crucial for understanding cellular regulation. Metabolic labeling with clickable analogs of amino acids, including this compound, offers a way to investigate the synthesis and turnover of specific PTMs.
Research Findings:
The general strategy for studying PTMs with metabolic labeling involves providing cells with a clickable precursor that is incorporated into the PTM of interest. For example, clickable analogs of sugars, lipids, or other modifying groups can be used. After incorporation, the modified proteins can be tagged with biotin (B1667282) or a fluorophore for enrichment and analysis.
While the primary use of this compound is to label the polypeptide backbone, its application can be extended to study PTMs on newly synthesized proteins. By combining BONCAT with PTM-specific enrichment strategies (e.g., using antibodies against a specific modification like phosphorylation or ubiquitination), researchers can specifically analyze the PTM status of a newly synthesized protein population. This can reveal how PTMs are established on proteins as they are synthesized and how this process is regulated.
For instance, a study could investigate the phosphorylation status of newly synthesized proteins in response to a signaling event. By labeling with Aha and then enriching for phosphopeptides, one could identify proteins that are rapidly phosphorylated upon synthesis. Datasets from such experiments can reveal the interplay between protein synthesis and post-translational modification in cellular signaling pathways. proteomexchange.org
Functional Proteomics and Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a chemical proteomics strategy that uses reactive chemical probes to assess the functional state of enzymes in complex biological samples. nih.govnih.gov These probes typically target the active site of an enzyme family and covalently label active enzymes, but not their inactive counterparts. While this compound is not a classic ABPP probe in itself, the principles of click chemistry it relies on are central to modern ABPP workflows.
Research Findings:
Many modern ABPP probes are designed with a "two-step" approach. The probe contains a reactive group that targets a specific enzyme class and a bioorthogonal handle, such as an alkyne or an azide. After the probe has labeled its target enzymes in a complex proteome, a reporter tag (biotin or a fluorophore) is attached via click chemistry. battelle.org This allows for the visualization or enrichment of the active enzymes.
The use of the azide group in this compound for bioorthogonal ligation is directly analogous to its use in these advanced ABPP probes. While the primary application of this compound is to report on protein synthesis rather than enzymatic activity, it can be used in concert with ABPP. For example, one could use BONCAT to isolate newly synthesized proteins and then perform an ABPP experiment on this sub-proteome to determine the activity of newly made enzymes. This could provide insights into how the functional capacity of a cell is established and regulated through the synthesis of new enzymes.
Engineering of Novel Bioconjugates and Protein Materials
The ability to incorporate non-canonical amino acids with unique chemical functionalities, such as the azide group of this compound, has opened up exciting possibilities in protein engineering and materials science. nih.govsusupport.com The azide handle provides a specific site for chemical modification, allowing for the creation of novel bioconjugates and protein-based materials with tailored properties.
Research Findings:
The site-specific introduction of an azide group into a protein allows for its precise conjugation to other molecules, such as polymers, nanoparticles, or therapeutic agents. nih.gov This has been used to create antibody-drug conjugates, where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. The click chemistry reaction provides a stable and specific linkage between the drug and the antibody.
Furthermore, the incorporation of this compound and its analogs can be used to create novel protein-based materials. For example, by introducing azide groups into proteins that self-assemble into larger structures, these structures can be crosslinked through click chemistry to enhance their stability and mechanical properties. This approach has been used to create protein hydrogels and other biomaterials with potential applications in tissue engineering and drug delivery.
A study demonstrated the residue-specific incorporation of L-azidohomoalanine (Aha) and L-azidonorleucine (Anl) into proteins, which can then be covalently coupled to alkyne-functionalized tags. gbiosciences.com This allows for the creation of proteins with novel functionalities. The development of mutant aminoacyl-tRNA synthetases that specifically recognize and incorporate these non-canonical amino acids provides a high degree of control over the modification process. rndsystems.com
| Application | Description | Key Advantage of Using this compound |
| Antibody-Drug Conjugates | A therapeutic agent is attached to an antibody for targeted delivery. | Provides a specific and stable site for drug conjugation, improving the therapeutic index. nih.gov |
| Protein Hydrogels | Proteins are crosslinked to form a three-dimensional network. | Allows for controlled crosslinking to tune the mechanical properties of the hydrogel. |
| Surface Immobilization | Proteins are attached to a solid support for use in biosensors or arrays. | Enables oriented and covalent immobilization of proteins, improving their activity and stability. |
Broader Research Applications of 2s 2 Amino 6 Azidohexanoic Acid in Biological Systems
Glycobiology Research: Glycoprotein (B1211001) and Glycolipid Labeling
The study of glycans (complex carbohydrates) and the molecules they attach to, such as proteins (forming glycoproteins) and lipids (forming glycolipids), is a central focus of glycobiology. (2S)-2-amino-6-azidohexanoic acid can be utilized in metabolic labeling strategies to investigate these molecules. As a lysine (B10760008) analog, it can be incorporated into the polypeptide chains of glycoproteins during protein synthesis. While the amino acid itself is not part of the glycan, its presence within the protein provides a bioorthogonal tag on the entire glycoprotein structure.
Once incorporated, the azide (B81097) group on the glycoprotein can be covalently linked to reporter molecules like fluorophores or affinity tags. This enables researchers to visualize the localization of newly synthesized glycoproteins within cells, track their trafficking through different organelles, or isolate them for further analysis by mass spectrometry. This approach provides insights into the dynamics of glycoprotein synthesis, transport, and degradation under various physiological or pathological conditions. Similarly, while less direct, its integration into the protein component of a lipoprotein complex allows for the study of the entire complex, which includes associated lipids.
| Research Area | Labeling Strategy | Target Biomolecule | Key Application |
| Glycoprotein Dynamics | Metabolic incorporation of the lysine analog | Glycoproteins | Visualization, trafficking studies, and isolation of newly synthesized glycoproteins |
| Glycolipid Complex Analysis | Incorporation into protein components of lipoprotein complexes | Lipoprotein Complexes | Tracking and analysis of the entire biomolecular complex |
Lipidomics: Profiling of Lipid Synthesis and Trafficking
Lipidomics involves the comprehensive analysis of lipids in a biological system. Azide-tagged molecules are instrumental in this field for probing lipid metabolism. While this compound is an amino acid, its structural components can be metabolically transformed and potentially contribute to other molecular backbones, or it can be used to tag proteins that are integral to lipid interaction and transport.
More directly, synthetic strategies have been developed to create lipid probes containing azide groups, such as 6-azido-6-deoxy derivatives of phosphatidylinositol. mdpi.com These synthetic lipids can be introduced into cells to study their phosphorylation, their interactions with other cellular molecules, and the functional roles of different lipid structures. mdpi.com The synthesis of these probes often involves multiple complex steps, starting from precursors like methyl α-d-glucopyranoside. mdpi.com The azide group, strategically placed on the inositol (B14025) residue, allows for the subsequent attachment of reporter tags, facilitating the study of lipid signaling pathways and the spatial organization of lipids within cellular membranes. This approach helps to elucidate how dietary components, such as alpha-linolenic acid, can remodel lipid metabolism and influence cellular processes. mdpi.com
Nucleic Acid Research: Modified DNA and RNA Probes
The introduction of modifications into DNA and RNA is a critical technique for studying their structure, function, and biological processing. The azide group is a versatile functional group for site-specific labeling of nucleic acids. rsc.org While the direct incorporation of this compound into the nucleic acid backbone is not a standard method, the principle of using azide-modified precursors is central to this area of research.
For instance, 2'-azido modified nucleosides, such as 2'-azidoadenosine, are used extensively in metabolic labeling of nascent RNA. nih.gov These precursors are incorporated into RNA by polymerases during transcription. nih.gov The resulting azido-modified RNA can then be tagged with biotin (B1667282) or a fluorescent dye for purification, visualization, and sequencing, enabling genome-wide analysis of transcription dynamics. nih.gov A robust method involves the conversion of readily accessible 2'-amino RNA precursors into 2'-azido RNA via a diazotransfer reaction, a process that is efficient for various RNA lengths and structures. rsc.org This synthetic ease facilitates biotechnological applications, including the development of modified small interfering RNAs (siRNAs). rsc.orgnih.gov These methods highlight the power of azide-based chemistry in creating functional probes to explore the complex world of nucleic acid biology.
| Probe Type | Precursor Molecule Example | Method of Incorporation | Research Application |
| Modified RNA | 2'-azidouridine, 2'-azidocytidine, 2'-azidoadenosine | Metabolic labeling via nucleoside kinases or polymerases | Genome-wide analysis of transcription (AIR-seq), metabolic RNA labeling |
| Site-Specific Modified RNA | 2'-amino RNA oligomers | Post-synthesis diazotransfer reaction | Creation of specifically labeled RNA probes for functional studies, siRNA technologies |
| Modified DNA | Azide-modified deoxynucleotides | Solid-phase synthesis | Development of fluorescent probes for detecting specific DNA sequences or lesions |
Interrogating Metabolomic Pathways with Azide-Tagged Precursors
Metabolomics aims to comprehensively identify and quantify all small molecule metabolites within a biological sample, providing a functional readout of the cellular state. aging-us.com Alterations in metabolic pathways, particularly those involving amino acids and lipids, are associated with numerous physiological and pathological states. nih.govnih.govmdpi.com
Azide-tagged metabolic precursors, such as this compound, are powerful tools for "activity-based" or "trace-based" metabolomics. By introducing an azide-labeled version of a fundamental metabolite (like an amino acid) into a system, researchers can trace its journey through various metabolic pathways. The precursor is taken up by cells and biochemically transformed into a series of downstream metabolites, all of which now carry the azide tag. After a period of metabolic activity, the cells are lysed, and the azide-tagged metabolites are selectively captured using click chemistry. This allows for the enrichment and identification of all molecules derived from the initial precursor, providing a direct map of the active metabolic pathways. This strategy can be used to compare metabolic flux between healthy and diseased states or to understand how cells respond to specific stimuli. For example, this approach could elucidate how amino acid metabolism is altered in neurodegenerative diseases or during aging. nih.govnih.gov
Analytical and Characterization Methodologies for Azide Labeled Biomolecules
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry stands as a cornerstone for the analysis of azide-labeled biomolecules, enabling their identification and quantification with high sensitivity and specificity.
Proteomic and Glycomic Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a pivotal technology in proteomics and glycomics for analyzing complex biological samples. nih.govnih.gov In a typical workflow, proteins labeled with (2S)-2-amino-6-azidohexanoic acid are first isolated and proteolytically digested into smaller peptides. mdpi.com This peptide mixture is then separated by liquid chromatography before being introduced into the mass spectrometer.
The azide (B81097) group itself does not preclude standard proteomic analysis. However, it is the subsequent bioorthogonal reaction, often a "click" reaction with an alkyne-bearing reporter tag (e.g., a biotin (B1667282) tag for enrichment), that facilitates the selective analysis of the labeled biomolecules. After enrichment, the peptides are analyzed by MS/MS. In the mass spectrometer, peptides are first ionized, and their mass-to-charge (m/z) ratio is measured in the first stage of mass analysis (MS1). Specific peptide ions are then selected and fragmented, and the m/z of the resulting fragment ions is measured in the second stage (MS/MS). The resulting fragmentation pattern provides sequence information, allowing for the identification of the peptide and, by extension, the protein from which it originated. nih.govyoutube.com
Quantitative proteomic strategies, such as stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging (e.g., TMT), can be integrated into this workflow to compare the abundance of azide-labeled proteins across different samples. nih.govmdpi.com For glycomic analysis, azide-labeled glycans can be released from glycoproteins, derivatized, and then analyzed by LC-MS/MS to determine their structures.
A gas chromatography-mass spectrometry (GC-MS) spectrum is also available for the parent compound, 2-Amino-6-azidohexanoic acid, which can be used for its direct identification. spectrabase.com
Fluorescence Spectroscopy and Microscopy for Imaging and Detection
Fluorescence-based methods offer high sensitivity and spatiotemporal resolution for the detection and visualization of azide-labeled biomolecules in vitro and in living cells.
The azide group itself is not fluorescent. Therefore, a two-step labeling strategy is employed. First, the azide-labeled biomolecule, such as a protein containing this compound, is generated. Subsequently, the azide is chemoselectively ligated to a fluorescent probe that contains a complementary reactive group, most commonly an alkyne, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This reaction covalently attaches a fluorophore to the biomolecule of interest.
Once fluorescently labeled, the biomolecules can be detected using various fluorescence spectroscopy techniques or visualized using fluorescence microscopy. For instance, the fluorescence intensity can be used to quantify the amount of labeled biomolecule. Fluorogenic D-amino acids have been developed that become fluorescent upon incorporation into peptidoglycan, enabling real-time monitoring of its biosynthesis. nih.gov Various derivatization agents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), can be used for the fluorescent detection of amino acids and peptides in techniques like capillary electrophoresis with laser-induced fluorescence detection. nih.gov
Super-Resolution Imaging Techniques (e.g., STORM, dSTORM)
Stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM) are powerful super-resolution imaging techniques that can visualize the distribution of azide-labeled biomolecules with nanoscale resolution, far beyond the diffraction limit of conventional light microscopy.
In this context, after the incorporation of this compound and subsequent click-labeling with a suitable photoswitchable fluorophore, the sample is imaged under conditions that cause the fluorophores to stochastic ally switch between a fluorescent "on" state and a dark "off" state. By imaging sparse subsets of activated fluorophores in each frame, their precise locations can be determined. Over thousands of frames, a composite super-resolution image is reconstructed, revealing intricate details of cellular structures and the localization of the labeled biomolecules.
Raman Spectroscopy for Azide Vibration Sensing and Imaging
Raman spectroscopy is a non-invasive, label-free optical technique that provides detailed chemical information based on the vibrational modes of molecules. The azide group possesses a strong and sharp Raman scattering peak in a region of the spectrum (around 2100 cm⁻¹) where endogenous cellular molecules are largely silent, making it an excellent vibrational probe.
This unique spectral signature of the azide allows for its selective detection and imaging without the need for a bulky fluorescent label. The position and intensity of the azide peak can provide information about its local environment.
Applications in Live-Cell and In Situ Analysis
Infrared (IR) Spectroscopy for Azide Vibration Sensing
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is another vibrational spectroscopy technique that is highly sensitive to the azide group. The azide asymmetric stretch gives rise to a strong absorption band in a spectral window that is relatively free from interference from other biological molecules.
The characteristic IR absorption of the azide group is found in the range of 2100-2160 cm⁻¹. nih.govresearchgate.netresearchgate.netresearchgate.net This peak is a sensitive reporter of the local electrostatic environment of the azide. Changes in the position, shape, and intensity of this band can provide information about protein conformation, ligand binding, and other dynamic processes. For example, the incorporation of azido-derivatized amino acids into proteins has been used to probe local electric fields and sidechain solvation. nih.govnih.gov
The stability of the azide group has been studied using in situ FTIR, which is crucial for applications requiring high vacuum conditions. ugent.be The table below summarizes the observed IR absorption frequencies for the azide group in various molecules.
| Compound/System | Azide Asymmetric Stretch (cm⁻¹) | Solvent/Environment | Reference |
| p-azido-L-phenylalanine (azidoF) | ~2100 | Protein (Rhodopsin) | nih.gov |
| Azide terminal poly(acrylic acid) | 2110 | Solid | researchgate.net |
| 2'-azido-2'-deoxyuridine (N₃dU) | 2124.1 | Water | nih.gov |
| 2'-azido-2'-deoxyuridine (N₃dU) | 2111.5 | Tetrahydrofuran (THF) | nih.gov |
| 6-azido-6-deoxy-curdlan | Not specified, but present | Solid | researchgate.net |
| Trimethylsilyl azide | ~2140 | MeCN | researchgate.net |
| Tetrabutylammonium azide | ~2030 | D₂O | researchgate.net |
| Phenyl azide | ~2100 | Tetrahydrofuran (THF) | researchgate.net |
Interactive Data Table: IR Absorption of Azide Groups
This table summarizes the characteristic infrared absorption frequencies of the azide asymmetric stretch in different chemical environments.
Two-Dimensional Infrared (2D-IR) Spectroscopy for Dynamics
Two-dimensional infrared (2D-IR) spectroscopy has become a powerful tool for investigating the structural dynamics of proteins and other biomolecules with picosecond time resolution. nih.gov By introducing a vibrational probe, such as the azide group of this compound or similar unnatural amino acids, into a specific site within a biomolecule, researchers can obtain detailed information about the local environment and its fluctuations. nih.govacs.org
The azide asymmetric stretch vibration absorbs in a spectral region (around 2100 cm⁻¹) that is largely transparent for proteins, providing a clear window for observation. nih.govchemrxiv.org The azide group is an attractive probe for 2D-IR due to its strong signal, which allows for detection in protein samples at concentrations as low as 100 μM. nih.gov This sensitivity is crucial for studying biomolecules under biologically relevant conditions.
In a 2D-IR experiment, a series of ultrafast infrared laser pulses are used to create a two-dimensional spectrum that reveals the coupling between different vibrational modes and their dynamics over time. The shape and evolution of the peaks in a 2D-IR spectrum provide quantitative data on processes such as:
Local Environmental Fluctuations: The spectral diffusion dynamics, extracted from the changing shape of the 2D-IR lineshape, report on the fluctuations of the surrounding environment, such as the protein matrix or solvent molecules. acs.orgnih.gov
Structural Heterogeneity: The inhomogeneous width of the azide absorption band, resolved in a 2D-IR spectrum, reflects the static distribution of different local environments experienced by the probe. nih.gov
Binding and Conformational Changes: Changes in the 2D-IR spectrum of an azide probe can indicate ligand binding or protein conformational changes, providing insights into the mechanism of these processes. nih.gov
Research on myoglobin (B1173299) incorporating an azidophenylalanine label demonstrated that the azide probe reports on protein dynamics on timescales ranging from very fast homogeneous dynamics to slower motions on the order of picoseconds and beyond. acs.org Similarly, studies using azidohomoalanine (Aha), a methionine analog, have shown that the azide label is highly sensitive to its local environment and can be used to study peptide-protein binding events. nih.gov The vibrational lifetime and spectral characteristics of the azide probe are influenced by its specific location and interactions, such as hydrogen bonding and local electric fields. chemrxiv.org
Table 1: Properties of Azide Probes in 2D-IR Spectroscopy
| Property | Description | Significance |
|---|---|---|
| Vibrational Frequency | Typically ~2100 cm⁻¹, located in a transparent region of the protein spectrum. | Minimizes interference from other protein vibrations. nih.govchemrxiv.org |
| Extinction Coefficient | High (e.g., 350-400 M⁻¹ cm⁻¹ for Aha), enabling high sensitivity. | Allows for measurements at low, biologically relevant concentrations. nih.govnih.gov |
| Time Resolution | Picosecond timescale, inherent to the technique. | Captures rapid structural fluctuations and dynamics. nih.gov |
| Spectral Diffusion | Measures the rate of environmental fluctuations around the probe. | Provides quantitative data on local protein and solvent dynamics. acs.orgnih.gov |
Chromatographic Separation Techniques for Labeled Species
Following the incorporation of this compound or other azide-containing analogs into proteins, effective purification and separation from unlabeled species are critical for subsequent analysis. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, with various modes being employed depending on the specific requirements of the separation. rsc.orgrsc.org
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. While commonly used for purifying conjugated biomolecules, it may be less effective for separating small unbound azide molecules from larger labeled proteins, as the small molecules may co-elute with other small components. researchgate.net However, SEC is a valuable technique for removing aggregates and for buffer exchange after other purification steps. rsc.org
Affinity Chromatography can be employed for the specific enrichment of azide-labeled biomolecules. caltech.edunih.gov This strategy involves the use of a resin that has been functionalized with a molecule that reacts specifically with the azide group, such as a cyclooctyne (B158145) (e.g., DBCO or ARCO resin) via strain-promoted azide-alkyne cycloaddition (SPAAC). caltech.edunih.gov The general workflow is as follows:
A complex mixture containing the azide-labeled protein is passed over the affinity resin.
The azide-labeled protein covalently binds to the resin.
Unbound proteins and contaminants are washed away.
The captured protein is then cleaved from the resin for subsequent analysis. nih.gov
This enrichment method has been shown to be highly specific, with studies reporting that over 87% of peptides identified after enrichment contained the azide-modified amino acid. nih.gov
Table 2: Chromatographic Methods for Azide-Labeled Species
| Technique | Principle of Separation | Typical Application | Example Conditions |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of labeled peptides and proteins. | Column: C18; Mobile Phase: Water/Acetonitrile with 0.1% TFA; Gradient: 5% to 95% Acetonitrile. rsc.orgresearchgate.net |
| Size-Exclusion Chromatography (SEC) | Size and Shape | Removal of aggregates, buffer exchange. | Isocratic elution with a buffered mobile phase (e.g., phosphate (B84403) buffer). rsc.orgresearchgate.net |
| Affinity Chromatography | Specific Bio-orthogonal Reaction | Enrichment of azide-labeled proteins from complex mixtures. | Resin: Cyclooctyne-functionalized beads (e.g., DBCO-agarose); Binding: Incubation of lysate with resin; Elution: Chemical cleavage of a linker. caltech.edunih.gov |
Emerging Research Frontiers and Methodological Advancements
Integration with Advanced Imaging Modalities beyond Fluorescence
While fluorescence microscopy has been the workhorse for visualizing biomolecules labeled with (2S)-2-amino-6-azidohexanoic acid, researchers are increasingly integrating this chemical tool with other advanced imaging modalities. This allows for the study of biological processes at different scales and resolutions, from the subcellular to the whole-organism level.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that can be used to track the distribution of radiolabeled molecules in the body. By incorporating a radiolabel, such as fluorine-18 (B77423) (¹⁸F) or technetium-99m (⁹⁹mTc), into a probe that can react with the azide (B81097) group of this compound, researchers can visualize and quantify biological processes non-invasively. nih.govnih.govinnovations-report.com This has significant implications for disease diagnosis and monitoring treatment responses. For example, a modular platform for PET imaging of prostate-specific membrane antigen (PSMA) has been developed using azide-alkyne cycloaddition. nih.govresearchgate.net
Magnetic Resonance Imaging (MRI) is another non-invasive imaging technique that provides excellent soft-tissue contrast. Efforts are underway to develop MRI contrast agents that can be targeted to specific biomolecules through bioorthogonal ligation with this compound. This would enable high-resolution anatomical and functional imaging of cellular and molecular events.
Raman Spectroscopy offers a unique way to visualize biomolecules based on their vibrational signatures. The azide group itself has a distinct and strong Raman signal in a region of the spectrum that is relatively free from background interference from native biomolecules. researchgate.net This "bioorthogonal Raman probe" allows for the direct imaging of molecules containing this compound without the need for a bulky fluorophore, enabling high-resolution imaging in living cells and organisms. researchgate.net
Multi-Labeling Strategies for Complex Biological Systems
The ability to simultaneously track multiple components of a biological system is crucial for understanding their intricate interactions. This compound, with its azide handle, is a key component of multi-labeling strategies that employ mutually orthogonal bioorthogonal reactions. bohrium.comdntb.gov.uaresearchgate.net
By using a combination of bioorthogonal pairs, such as azide-alkyne and tetrazine-trans-cyclooctene, researchers can selectively label different proteins, glycans, or other biomolecules with distinct probes. acs.orgnih.gov This allows for the simultaneous visualization of multiple targets within the same cell, providing a snapshot of their spatial organization and co-localization. For instance, a dual-labeling approach has been used to simultaneously tag the proteins and DNA of a virus, offering insights into viral replication and assembly. acs.org The development of triple bioorthogonal labeling strategies further expands the complexity of biological systems that can be investigated. nih.gov
These multi-labeling approaches are not limited to fluorescence microscopy. They can be combined with other techniques, such as mass spectrometry, to provide a more comprehensive analysis of the labeled biomolecules and their modifications.
Expansion of Genetic Code Expansion Technology for Broader UAA Libraries
The site-specific incorporation of unnatural amino acids (UAAs) like this compound into proteins is made possible by a powerful technology known as genetic code expansion. nih.govnih.govportlandpress.com This technology involves engineering the cell's translational machinery—specifically, an aminoacyl-tRNA synthetase and its cognate tRNA—to recognize a "blank" codon (often a stop codon like UAG) and insert the desired UAA at that specific site in the protein sequence. portlandpress.comnih.gov
A major focus of current research is to expand the library of UAAs that can be genetically encoded. nih.govacs.org This involves evolving new orthogonal synthetase-tRNA pairs that are specific for a wider range of UAAs with diverse functionalities. nih.gov The ability to incorporate a broader palette of chemical groups into proteins opens up unprecedented possibilities for protein engineering, allowing for the introduction of novel catalytic activities, spectroscopic probes, and post-translational modifications. researchgate.netfrontiersin.org
Furthermore, efforts are being made to improve the efficiency of UAA incorporation and to move beyond the use of single stop codons, potentially by using quadruplet codons or engineering orthogonal ribosomes. acs.org These advancements will pave the way for the creation of proteins and organisms with expanded chemical capabilities, blurring the lines between natural and synthetic biology. portlandpress.comnih.gov
Table 2: Examples of Genetically Encoded Unnatural Amino Acids and Their Applications
| Unnatural Amino Acid | Functional Group | Key Application |
| This compound | Azide | Bioorthogonal labeling, click chemistry. jenabioscience.com |
| p-Azido-L-phenylalanine (Azi) | Azide | Site-specific protein labeling and imaging. nih.gov |
| Azidohomoalanine (Aha) | Azide | Labeling of newly synthesized proteins. nih.govacs.org |
| Homopropargylglycine (Hpg) | Alkyne | Tagging and visualizing newly synthesized proteins. nih.gov |
| N-(cyclooct-2-yn-1-yloxy)carbonyl)L-lysine (CoK) | Cyclooctyne (B158145) | Intracellular site-specific labeling. nih.gov |
Applications in Synthetic Biology and Advanced Materials Science
The unique properties of this compound and other azide-containing amino acids are being harnessed in the fields of synthetic biology and materials science to create novel biomaterials and functional protein-polymer conjugates. researchgate.net
In synthetic biology, the ability to genetically encode this compound allows for the precise, site-specific modification of proteins. This enables the construction of artificial protein architectures and the development of enzymes with novel catalytic activities. researchgate.net By "clicking" synthetic molecules onto a protein scaffold, researchers can create hybrid biomolecules with tailored functions.
In materials science, the azide group serves as a versatile handle for the functionalization of polymers and other materials. researchgate.net For example, azide-modified peptides can be "clicked" onto polymer backbones to create biocompatible and biodegradable materials for tissue engineering and drug delivery applications. The precise control over the placement of the azide groups allows for the creation of highly ordered and functional materials with properties that are not achievable with traditional synthetic methods.
High-Throughput Screening and Automation in Chemical Biology Research
The development of robust and efficient bioorthogonal reactions like the azide-alkyne cycloaddition has enabled the use of high-throughput screening (HTS) and automation in chemical biology research. These approaches allow for the rapid screening of large libraries of compounds to identify molecules with specific biological activities.
For example, bacteria display is a directed evolution technique that can be used to screen vast libraries of peptides for binding to a target of interest. digitellinc.com By incorporating this compound or other UAAs into the peptide library, researchers can screen for peptides with enhanced binding affinities or novel functionalities. digitellinc.com Fluorescence-activated cell sorting (FACS) can then be used to rapidly isolate the desired peptide-displaying bacteria.
Furthermore, the "click" reaction itself is amenable to automation. acs.org Liquid handling robots can be programmed to perform large numbers of azide-alkyne cycloaddition reactions in microtiter plates, allowing for the rapid synthesis and screening of libraries of bioconjugates. This automation accelerates the pace of discovery in areas such as drug development and diagnostics. The use of azide-activated magnetic beads further facilitates the enrichment and analysis of tagged biomolecules from complex mixtures. bioclone.net
Q & A
Q. What are the established synthetic routes for (2S)-2-amino-6-azidohexanoic acid, and how do experimental conditions influence yield and purity?
The synthesis of this compound can be adapted from methods used for structurally related azido amino acids. For example, substituted 2-amino-2-(2-aminoethyl)-6-boronohexanoic acids are synthesized via chiral oxazinane intermediates (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) and boronate coupling agents, as outlined in Scheme 1 of . Key steps include enantioselective formation of the α-amino acid backbone and introduction of the azido group via nucleophilic substitution or Staudinger reactions. Reaction temperature (e.g., −78°C for chiral induction) and solvent polarity significantly affect enantiomeric excess (>95% ee achievable with optimized conditions) .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is recommended for resolving enantiomers, while - and -NMR can confirm regiochemistry and azide incorporation. X-ray crystallography (if crystalline derivatives are obtainable) provides definitive proof of absolute configuration. For example, PubChem data for related amino acids (e.g., (2S)-2-aminohexanedioic acid in ) highlight the use of InChI keys and spectral libraries for validation .
Advanced Research Questions
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what precautions are necessary during handling?
The azide group is sensitive to reduction and photolysis. Under acidic conditions (pH < 4), protonation of the α-amino group may destabilize the molecule, while basic conditions (pH > 9) risk azide decomposition to amines. Storage at −20°C in inert, anhydrous solvents (e.g., DMF or DMSO) is advised. Safety data for analogous azido compounds () emphasize avoiding heat or friction to prevent exothermic decomposition .
Q. What strategies resolve contradictions between computational predictions and experimental data for the reactivity of this compound in click chemistry?
Discrepancies in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency may arise from steric hindrance near the azide or competing side reactions. Methodological solutions include:
- Kinetic studies : Compare reaction rates with control azides (e.g., 6-azidohexanoic acid in ).
- Computational docking : Use DFT calculations to model transition-state geometries and identify steric clashes.
- Protection/deprotection : Temporarily mask the α-amino group with Boc or Fmoc to reduce interference .
Q. How can this compound be integrated into peptide-based drug delivery systems, and what are the critical quality attributes (CQAs) for such conjugates?
The azide enables site-specific bioconjugation via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). Key CQAs include:
- Azide loading efficiency : Quantify via IR spectroscopy (azide stretch at ~2100 cm).
- In vivo stability : Assess serum stability using LC-MS to monitor azide-to-amine reduction.
- Biological activity : Compare conjugate efficacy (e.g., IC) with non-azidated analogs, as seen in boronohexanoic acid derivatives () .
Methodological Considerations
Q. What experimental designs mitigate risks when scaling up the synthesis of this compound?
- Small-batch optimization : Use microreactors to test hazardous steps (e.g., azide introduction) before large-scale production.
- In-line monitoring : Implement FTIR or Raman spectroscopy to detect azide decomposition in real time.
- Waste management : Neutralize residual azides with sodium nitrite/acid baths to prevent explosive byproducts, per safety protocols in .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays, and what are common pitfalls?
- Positive controls : Use known inhibitors (e.g., boronohexanoic acids in ) to benchmark activity.
- False negatives : Address solubility issues by testing in DMSO/PBS mixtures (≤1% DMSO).
- Artifacts from azide reactivity : Include negative controls with non-azidated analogs to distinguish target-specific effects .
Data Contradiction Analysis
Q. How should conflicting data on the cytotoxicity of this compound be interpreted?
Discrepancies may arise from cell line variability or residual copper in CuAAC reactions. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
